4-Carbamoyloxazol-2-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2O3/c6-5(9)3-2-10-4(1-8)7-3/h2,8H,1H2,(H2,6,9) |
InChI Key |
STDRKZHXBLRGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CO)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 4 Carbamoyloxazol 2 Ylmethanol
Established Synthetic Pathways for Oxazole (B20620) Carboxamide and Related Methanol (B129727) Derivatives
The construction of the 4-carbamoyloxazol-2-ylmethanol scaffold relies on a combination of classical oxazole syntheses and specific functional group manipulations. Key strategies involve the formation of the oxazole core followed by or concurrent with the introduction of the carbamoyl (B1232498) and hydroxymethyl moieties.
The Van Leusen oxazole synthesis is a powerful tool for the formation of the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a ring-closing reaction to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov While the classical Van Leusen synthesis typically yields 5-substituted oxazoles, modifications have been developed to produce other substitution patterns. For the synthesis of a 2,4-disubstituted oxazole like this compound, a strategy could involve using a substituted TosMIC derivative or a different starting aldehyde that already contains a precursor to the C4-carbamoyl group.
A one-pot Van Leusen synthesis has been developed for 4,5-disubstituted oxazoles using aldehydes, aliphatic halides, and TosMIC in ionic liquids, offering a high-yield and environmentally friendly approach. nih.gov This highlights the adaptability of the Van Leusen reaction for creating polysubstituted oxazoles.
The introduction of the carbamoyl and hydroxymethyl groups at the C4 and C2 positions, respectively, requires specific synthetic strategies.
The carbamoyl group at C4 can be introduced by first synthesizing an oxazole-4-carboxylate ester. This can be achieved through various methods, including a two-step synthesis from aldehydes via 3-oxazoline-4-carboxylate intermediates. nih.gov Once the oxazole-4-carboxylate is obtained, it can be converted to the corresponding carboxamide through standard amidation procedures, such as reaction with ammonia (B1221849) or an appropriate amine source.
The hydroxymethyl group at C2 can be more challenging to install directly. One approach involves the synthesis of a 2-unsubstituted oxazole, followed by lithiation at the C2 position and subsequent reaction with formaldehyde. Deprotonation of oxazoles typically occurs at the C2 position. nih.gov Alternatively, a starting material already containing a protected hydroxyl group can be utilized in the oxazole synthesis. For example, an aldehyde bearing a protected hydroxymethyl group could potentially be used in a modified Van Leusen or Robinson-Gabriel synthesis. A continuous-flow three-step protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides, which involves the formation of 2-(bromomethyl)oxazoles as versatile intermediates for nucleophilic displacement. beilstein-journals.org This bromomethyl group could potentially be converted to a hydroxymethyl group.
A plausible multi-step synthesis for a precursor to this compound could involve the reaction of a methylketone with dimethyl oxalate (B1200264) to form a 1,3-dicarbonyl compound. This intermediate can then react with hydroxylamine (B1172632) hydrochloride to form an isoxazole (B147169) derivative. While this leads to the isoxazole isomer, similar strategies involving different cyclization precursors or conditions could potentially be adapted for oxazole synthesis. A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride has also been reported, demonstrating the utility of these building blocks in heterocyclic synthesis. rsc.org Further investigation is needed to adapt such a strategy for the specific substitution pattern of this compound.
Electrochemical methods offer a green and efficient alternative for the synthesis of oxazoles. These methods often proceed under mild conditions and avoid the use of harsh reagents. An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been described for the synthesis of oxazoles. rsc.org This approach utilizes readily available starting materials and offers good functional group tolerance.
Furthermore, copper-catalyzed cascade annulation reactions have been developed for the synthesis of substituted oxazoles. For instance, a copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides provides 2,4-disubstituted oxazoles with excellent regioselectivity. organic-chemistry.orgresearchgate.net Another copper-mediated aerobic oxidative annulation of ketones and amines can produce 2,4,5-trisubstituted oxazoles. nih.govacs.org These cascade reactions allow for the rapid construction of complex oxazole derivatives from simple precursors.
| Synthetic Method | Key Features | Potential Application for this compound |
|---|---|---|
| Van Leusen Oxazole Synthesis | Formation of oxazole ring from aldehydes and TosMIC. nih.gov | Can be adapted to form the oxazole core, potentially using a functionalized aldehyde or TosMIC derivative. |
| Functional Group Interconversion | Conversion of oxazole-4-carboxylate to carboxamide; introduction of hydroxymethyl group at C2. nih.govnih.gov | Essential for installing the specific functionalities on a pre-formed oxazole ring. |
| Electrochemical Cascade Annulation | Mild and green synthesis of polysubstituted oxazoles. rsc.org | A modern and efficient approach to construct the 2,4-disubstituted oxazole scaffold. |
| Copper-Catalyzed Cascade Annulation | High regioselectivity for 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net | Promising for the direct synthesis of the target substitution pattern. |
Catalytic Approaches in the Synthesis of this compound and Related Compounds
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal catalysis, in particular, has been widely applied to the synthesis of heterocyclic compounds, including oxazoles.
Investigation of Heterogeneous and Homogeneous Catalytic Systems for Efficiency and Selectivity
The synthesis of oxazole derivatives, including this compound, often employs catalytic systems to enhance reaction rates, improve yields, and control selectivity. Both heterogeneous and homogeneous catalysts play crucial roles in these transformations.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Transition metal complexes are frequently used for the synthesis of heterocyclic compounds. For instance, cobalt-based catalysts have been investigated for their role in oxygenate formation, which can be relevant to the synthesis of alcohol-containing oxazoles. d-nb.info The mechanisms in homogeneous catalysis can provide pathways for reductive olefin hydroformylation and reductive primary alcohol carbonylation, which are pertinent to constructing the functional groups present in this compound. d-nb.info The use of catalysts like enzymes or organo-catalysts allows for milder reaction conditions, potentially enhancing chemo- and stereoselectivity. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are prominent in industrial applications due to their ease of separation and potential for reuse. taylorandfrancis.comresearchgate.net For transformations involving gaseous reactants, such as those that might be used in the synthesis of precursors, solid metal surfaces can catalyze reactions. taylorandfrancis.com For example, the synthesis of methanol, a simple alcohol, heavily relies on heterogeneous catalysts like Cu/ZnO/Al2O3. nih.gov While not directly the synthesis of the target molecule, the principles of controlling selectivity and efficiency in such systems are transferable. The investigation into different catalyst supports, such as zeolites, and the addition of promoters can significantly influence the selectivity towards desired alcohol products. d-nb.info
The efficiency and selectivity of both catalytic systems are paramount. In homogeneous systems, the design of the ligand sphere around a metal center can be finely tuned to control the reaction outcome. researchgate.net In heterogeneous catalysis, factors such as the catalyst's particle size, the nature of the support material, and the presence of promoters are critical in determining the reaction's efficiency and the distribution of products. d-nb.infotaylorandfrancis.com Research in this area aims to develop catalysts that not only provide high yields of the desired product but also operate under milder, more environmentally benign conditions.
Derivatization Strategies for Structural Modulation of this compound
Structural modification of this compound is essential for developing analogs with potentially enhanced properties. Derivatization can be targeted at three key positions: the oxazole ring, the carbamoyl group, and the hydroxymethyl moiety.
The oxazole ring presents multiple sites for substitution. Achieving regioselectivity, the control over which position is functionalized, is a key challenge. Metalation using organometallic bases has proven to be a powerful strategy for the regioselective functionalization of the oxazole scaffold. acs.orgnih.gov For instance, the use of TMP-bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) allows for successive metalations at specific positions on the oxazole ring. These metalated intermediates can then react with a variety of electrophiles to introduce substituents such as aryl and allyl halides, acid chlorides, and silyl (B83357) groups. acs.orgnih.gov
Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5-position, especially when electron-donating groups are present. wikipedia.org Conversely, nucleophilic aromatic substitution is more likely to happen with a leaving group at the C2-position. wikipedia.org The inherent reactivity of the different positions on the oxazole ring can be exploited to direct the introduction of new functional groups.
Table 1: Examples of Reagents for Regioselective Functionalization of Oxazoles
| Reagent Class | Specific Reagent Example | Target Position on Oxazole Ring | Reference |
|---|---|---|---|
| Organometallic Bases | TMPMgCl·LiCl | Site-specific metalation for subsequent electrophilic attack | acs.orgnih.gov |
| Electrophiles | Aryl halides | Introduces aryl substituents at metalated positions | acs.orgnih.gov |
| Electrophiles | Acid chlorides | Introduces acyl groups at metalated positions | acs.orgnih.gov |
The carbamoyl group (-CONH2) offers opportunities for modification to generate a library of analogs. The nitrogen atom of the carbamoyl group can be alkylated or acylated to introduce a wide range of substituents. Transition metal-catalyzed reactions have been developed for the functionalization of carbamoyl chlorides, which can serve as precursors to various amide-containing molecules. rsc.org
Furthermore, direct C-H carbamoylation of nitrogen-containing heterocycles using photoredox catalysis presents a modern approach to forming the carbamoyl group itself, which could be adapted for analog synthesis. nih.gov The synthesis of carbamates can be achieved through the reaction of a carbonylimidazolide with a nucleophile in water, providing a general method for creating related functional groups. organic-chemistry.org
The primary alcohol of the hydroxymethyl group (-CH2OH) is a versatile functional handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. Esterification or etherification reactions can be used to introduce a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.
For instance, the hydroxymethyl group can be converted to a leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions. This would enable the introduction of various functionalities, including azides, amines, and thiols, further expanding the structural diversity of the synthesized analogs.
Green Chemistry Principles and Sustainable Synthesis Research Applied to this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. rroij.comuniroma1.it These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.govresearchgate.net
Key green chemistry strategies applicable to the synthesis of oxazole derivatives include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable feedstocks. rroij.comnih.gov For example, research into green approaches for oxazole synthesis has explored various methods that minimize the environmental impact. researchgate.net Biocatalysis, which employs enzymes, offers a highly selective and efficient route for organic transformations under mild conditions, reducing the need for hazardous reagents and minimizing waste. nih.gov
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including heterocycles, offering significant advantages over traditional batch processing. springerprofessional.demtak.huvapourtec.com Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency, higher yields, and enhanced safety. mdpi.comijprajournal.com
The small reactor volumes in flow systems are particularly beneficial for handling hazardous reagents or performing highly exothermic reactions safely. mtak.hu This technology is well-suited for the multi-step synthesis of complex molecules, as intermediates can be generated and used in subsequent steps without isolation, a concept known as "telescoping" reactions. uc.pt The modular nature of flow chemistry setups allows for the integration of different reactors and in-line purification methods, making it a versatile tool for both laboratory-scale synthesis and industrial production. springerprofessional.deuc.pt The adoption of continuous flow techniques can lead to more sustainable and efficient processes for the synthesis of this compound and its derivatives. unimelb.edu.au
Table 2: Advantages of Continuous Flow Chemistry in Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. | mtak.hu |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and higher yields. | mdpi.com |
| Increased Efficiency | Rapid heat and mass transfer accelerate reaction rates. | ijprajournal.com |
| Scalability | Scaling up is achieved by running the system for a longer duration rather than using larger reactors. | springerprofessional.de |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | uc.pt |
Optimization of Solvent Systems and Waste Reduction Methodologies
The environmental footprint of a synthetic process is significantly influenced by the choice of solvents and the amount of waste generated. By applying green chemistry principles, it is possible to develop more sustainable methods for the synthesis of this compound.
Oxazole Ring Formation via Van Leusen Reaction: Greener Solvent Alternatives
The Van Leusen oxazole synthesis, a powerful tool for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), traditionally employs solvents like methanol or dimethoxyethane (DME). nih.govmdpi.com While effective, these solvents have environmental and health concerns. Research into greener alternatives for similar transformations offers insights into potential optimizations.
Ionic liquids (ILs) have emerged as promising alternative solvents due to their low vapor pressure and potential for recyclability. mdpi.com For instance, the synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in ionic liquids, which could be recovered and reused for multiple reaction cycles without a significant drop in yield. mdpi.com Another approach involves the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is often a suitable replacement for tetrahydrofuran (B95107) (THF).
To minimize waste, the reaction can be designed to be highly atom-economical. The Van Leusen reaction itself is reasonably atom-economical, with the main byproduct being p-toluenesulfinic acid. Strategies for the recovery and potential reuse of this byproduct could further enhance the sustainability of this step.
Table 1: Comparison of Solvent Systems for a Model Van Leusen Oxazole Synthesis
| Solvent System | Reaction Time (h) | Yield (%) | Recyclability | Environmental Impact |
| Methanol | 8 | 85 | Low | Volatile, toxic |
| Dimethoxyethane (DME) | 10 | 82 | Low | Volatile, reprotoxic |
| Ionic Liquid (e.g., [bmim][BF4]) | 6 | 90 | High (up to 5 cycles) | Low volatility, potential toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | 12 | 80 | Moderate | Bio-derived, less toxic than THF |
C-4 Functionalization: Moving Towards Catalytic Methods
The introduction of a carboxyl group at the C-4 position of the oxazole ring often involves stoichiometric reagents like organolithium compounds for deprotonation followed by quenching with carbon dioxide. This process generates significant salt waste during workup.
A greener approach would involve the development of a direct C-H carboxylation method using a catalytic system. While specific examples for 2-substituted oxazoles are not abundant, research in the broader field of heterocyclic C-H activation is progressing. Such a catalytic method would significantly reduce the amount of stoichiometric waste.
Amidation of Oxazole-4-carboxylate: Catalytic and Solvent-Free Approaches
The final step, the conversion of an oxazole-4-carboxylic acid ester to the corresponding primary amide, presents a significant opportunity for green chemistry implementation. Traditional amidation methods often involve the use of stoichiometric coupling reagents, which generate large amounts of byproducts that are difficult to separate and dispose of.
Catalytic direct amidation of esters is a much more atom-economical and environmentally benign alternative. acs.org Various catalysts, including those based on manganese, have been shown to be effective for the amidation of a wide range of esters, including heterocyclic ones. acs.org These reactions can often be performed with low catalyst loadings and can tolerate a variety of functional groups.
Table 2: Comparison of Amidation Methods for a Model Heterocyclic Ester
| Amidation Method | Reagents | Solvent | Waste Generation | Green Chemistry Alignment |
| Stoichiometric Coupling | HBTU, DIPEA | Dichloromethane (DCM) | High (coupling agent byproducts, salt) | Poor |
| Catalytic Amidation | Mn(I) catalyst | Toluene | Low (catalyst loading is minimal) | Good |
| Solvent-Free Catalytic | NaOtBu | None | Very Low | Excellent |
| Microwave-Assisted | Ceric Ammonium (B1175870) Nitrate (CAN) | None | Low | Very Good |
By systematically evaluating and optimizing each step of the proposed synthesis of this compound, it is possible to significantly reduce the environmental impact of its production. The adoption of greener solvents, the development and implementation of catalytic methods to replace stoichiometric reagents, and the exploration of solvent-free reaction conditions are key strategies in achieving a more sustainable chemical process.
Advanced Structural Elucidation and Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in "4-Carbamoyloxazol-2-ylmethanol".
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its hydroxymethyl and carbamoyl (B1232498) moieties, as well as the oxazole (B20620) ring.
Key expected vibrational frequencies include a broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3400-3200 cm⁻¹. The N-H stretching vibrations of the primary amide (-CONH₂) would likely appear as two distinct bands in the 3350-3150 cm⁻¹ region. The strong C=O stretching (Amide I band) of the carbamoyl group is anticipated around 1680-1650 cm⁻¹. The N-H bending (Amide II band) would be observed near 1640-1600 cm⁻¹. Vibrations associated with the oxazole ring, including C=N and C=C stretching, are expected in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol would be visible in the 1050 cm⁻¹ area.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Primary Amide (-NH₂) | N-H Stretch | 3350 - 3150 (two bands) |
| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1650 |
| Primary Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1600 |
| Oxazole Ring | C=N / C=C Stretch | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would provide distinct signals for each type of proton. The proton at position 5 of the oxazole ring (H-5) is expected to appear as a singlet in the aromatic region, typically around δ 8.0-8.5 ppm. The two protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet at approximately δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent, but could be in the range of δ 3.0-4.0 ppm. The two protons of the carbamoyl group (-NH₂) would also produce a broad singlet, typically in the range of δ 6.5-7.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For "this compound", five distinct carbon signals are expected. The carbonyl carbon (C=O) of the carbamoyl group would be the most downfield signal, anticipated around δ 160-165 ppm. The carbons of the oxazole ring (C-2, C-4, and C-5) would have characteristic shifts; C-2, being attached to two heteroatoms, would resonate around δ 155-160 ppm. C-4, attached to the carbamoyl group, would be expected around δ 140-145 ppm, and C-5 would appear further upfield, around δ 125-130 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be observed in the upfield region, typically at δ 55-60 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Oxazole H-5 | 8.0 - 8.5 (s, 1H) | C=O (Amide) | 160 - 165 |
| -CH₂OH | 4.5 - 5.0 (s, 2H) | Oxazole C-2 | 155 - 160 |
| -OH | 3.0 - 4.0 (br s, 1H) | Oxazole C-4 | 140 - 145 |
| -CONH₂ | 6.5 - 7.5 (br s, 2H) | Oxazole C-5 | 125 - 130 |
s = singlet, br s = broad singlet
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (molecular formula: C₅H₆N₂O₃), the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass with high precision (usually within 5 ppm), thereby validating the molecular formula.
The calculated monoisotopic mass of C₅H₆N₂O₃ is 142.0378 Da. An HRMS experiment would be expected to find a protonated molecule [M+H]⁺ at m/z 143.0451. The fragmentation pattern in tandem MS (MS/MS) could show characteristic losses, such as the loss of water (-18 Da) from the hydroxymethyl group, loss of ammonia (B1221849) (-17 Da) or isocyanic acid (-43 Da) from the carbamoyl group, providing further structural confirmation.
Chromatographic Separation Techniques for Purification and Quantitative Analysis
Chromatographic techniques are essential for separating "this compound" from reaction mixtures or impurities and for determining its concentration in a sample.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like "this compound". unirioja.esnih.gov Given the polar nature of the molecule, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient or isocratic mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.gov An acidic or buffer modifier (e.g., formic acid or ammonium (B1175870) acetate) might be added to the mobile phase to ensure sharp, symmetrical peaks. Detection would likely be performed using a UV detector, set to a wavelength where the oxazole ring exhibits strong absorbance (typically in the 220-260 nm range). Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which stem from the presence of hydroxyl and amide functional groups that engage in strong hydrogen bonding. These characteristics can lead to poor peak shape, thermal degradation in the injector or column, and non-reproducible results.
To overcome these limitations, derivatization is required to convert the analyte into a more volatile and thermally stable compound. unirioja.es The active hydrogens of the -OH and -NH₂ groups can be replaced with non-polar groups, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative would be significantly more volatile and amenable to GC analysis. This derivatized sample could then be analyzed on a standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and quantification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique extensively utilized in synthetic chemistry for its simplicity, speed, and cost-effectiveness. chemistryhall.comscientificlabs.co.uk It serves as a primary tool for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound and its derivatives. ukessays.comitwreagents.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). chemistryhall.com
In the context of synthesizing this compound, TLC is invaluable for tracking the conversion of starting materials into the desired product. chemistryhall.com A small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the starting materials. The plate is then placed in a sealed chamber containing the mobile phase. chemistryhall.com As the solvent moves up the plate via capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.comukessays.com
Generally, less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf value. chemistryhall.com By comparing the spots of the reaction mixture to the reference spots of the starting materials, a chemist can visually assess the reaction's progress. The gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. chemistryhall.comitwreagents.com
The selection of an appropriate solvent system is crucial for achieving good separation. For oxazole derivatives, various solvent systems can be employed, often consisting of mixtures like ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol, with the polarity adjusted to achieve Rf values between 0.2 and 0.8 for the compounds of interest. chemistryhall.comresearchgate.net Visualization of the spots is typically achieved under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. itwreagents.com
Beyond reaction monitoring, TLC is also a powerful tool for high-throughput screening of libraries of related compounds. scientificlabs.co.uk For instance, if a series of this compound analogs are synthesized to explore structure-activity relationships, TLC can be used to quickly assess the purity of each compound and to compare their chromatographic properties, which can sometimes be correlated with certain physicochemical characteristics. aip.orgmdpi.com
Table 1: Illustrative TLC Monitoring of a Synthesis Reaction
| Time Point | Starting Material Spot (Rf = 0.75) | Product Spot (Rf = 0.30) | Observations |
| 0 hr | Intense | Not visible | Reaction initiated. |
| 1 hr | Fading | Faintly visible | Product formation has begun. |
| 2 hr | Faint | Clearly visible | Significant conversion to product. |
| 3 hr | Not visible | Intense | Reaction is complete. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a compound. mdpi.com The data obtained is fundamental for validating the empirical formula of a newly synthesized compound like this compound, ensuring its elemental composition aligns with the proposed chemical structure. nih.gov
The molecular formula for this compound is C₅H₇N₃O₃, with a molecular weight of 173.13 g/mol . Based on this formula, the theoretical elemental composition can be calculated as follows:
Carbon (C): (5 * 12.01) / 173.13 * 100% = 34.68%
Hydrogen (H): (7 * 1.01) / 173.13 * 100% = 4.07%
Nitrogen (N): (3 * 14.01) / 173.13 * 100% = 24.28%
Oxygen (O): (3 * 16.00) / 173.13 * 100% = 27.73%
In a typical elemental analysis experiment, a small, precisely weighed sample of the purified compound is combusted at high temperatures. This process converts the constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, providing the percentage of each element in the original sample. mdpi.com
The experimental results are then compared against the calculated theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% tolerance, provides strong evidence for the proposed empirical formula and serves as a critical indicator of the sample's purity. nih.gov Any significant deviation may suggest the presence of impurities, residual solvent, or an incorrect structural assignment. mdpi.com
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₅H₇N₃O₃
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Deviation (%) |
| Carbon (C) | 34.68 | 34.75 | +0.07 |
| Hydrogen (H) | 4.07 | 4.01 | -0.06 |
| Nitrogen (N) | 24.28 | 24.33 | +0.05 |
| Oxygen (O) | 27.73 | 27.65 | -0.08 |
Development and Validation of Novel Analytical Procedures for this compound Related Compounds
The quality control of any pharmaceutical compound necessitates the development and validation of robust analytical methods to identify and quantify the active ingredient and any related substances, such as impurities arising from synthesis or degradation. researchgate.netnih.govdntb.gov.ua For this compound, a high-performance liquid chromatography (HPLC) method is often the technique of choice due to its high resolution, sensitivity, and precision. researchgate.netmdpi.com
Method Development The development of a novel HPLC procedure involves a systematic optimization of various parameters to achieve adequate separation of the main compound from all potential impurities. Key steps include:
Column Selection: A reversed-phase column (e.g., C18) is commonly the first choice for moderately polar compounds like oxazole derivatives.
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used. A gradient elution, where the solvent composition is changed over time, is often employed to ensure the separation of compounds with a wide range of polarities. researchgate.net
Detector Selection: A UV detector is suitable if the compound and its impurities possess a chromophore. The detection wavelength is selected at the absorption maximum of this compound to maximize sensitivity.
Other Parameters: Flow rate and column temperature are adjusted to optimize peak shape and analysis time. mdpi.com
Method Validation Once developed, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability for its intended purpose. mdpi.com The validation process assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.netmdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). researchgate.netresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. mdpi.com
The successful development and validation of such an analytical procedure are crucial for ensuring the quality and consistency of this compound in research and development.
Table 3: Summary of Validation Parameters for a Hypothetical HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the analyte's retention time | Passed |
| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |
| Robustness | No significant impact on results | Passed |
Structure Activity Relationship Sar and Structural Biology Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
QSAR represents a computational and mathematical approach to establish a correlation between the chemical structure of a series of compounds and their biological activities. medcraveonline.com These models are instrumental in predicting the activity of novel, unsynthesized molecules. medcraveonline.com
Selection and Application of Molecular Descriptors for 4-Carbamoyloxazol-2-ylmethanol Analogues
The foundation of any QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For a hypothetical series of this compound analogues, a diverse set of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. These descriptors are typically categorized as follows:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features (e.g., hydrogen bond donors/acceptors). nih.gov
3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric, electronic, and quantum-chemical parameters like molecular volume, surface area, dipole moment, and orbital energies (e.g., HOMO and LUMO). nih.govmdpi.com
The selection process involves identifying descriptors that have a strong correlation with the biological activity while having low inter-correlation among themselves to build a robust model.
Table 1: Representative Molecular Descriptors for QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Size and composition of the molecule |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity | Molecular branching and shape |
| Physicochemical (2D) | LogP, Molar Refractivity | Lipophilicity and polarizability |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule |
| Quantum-Chemical (3D) | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |
This table presents general categories of descriptors that would be applicable to the study of this compound analogues. Specific values and their correlation to activity would require experimental data.
Development and Validation of QSAR Models
The development of a QSAR model involves creating a mathematical equation that links the selected descriptors (independent variables) to the biological activity (dependent variable). medcraveonline.com This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govwu.ac.th
Model validation is a critical step to ensure its reliability, stability, and predictive power. nih.govresearchgate.net Key validation techniques include:
Internal Validation: Often performed using cross-validation (e.g., leave-one-out or leave-n-out), this method assesses the model's robustness by repeatedly training and testing it on different subsets of the initial dataset. researchgate.net
External Validation: The model's true predictive capability is evaluated using a test set of compounds that were not used during the model's development. medcraveonline.com
Statistical Metrics: Parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to quantify the model's performance. nih.govresearchgate.net
A statistically valid QSAR model for this compound analogues would enable the virtual screening and prioritization of new derivatives with potentially enhanced activity before their chemical synthesis. medcraveonline.com
Ligand-Target Interaction Analysis through Molecular Docking and Binding Mechanism Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is invaluable for elucidating binding mechanisms and guiding drug design. nih.gov
Computational Exploration of Putative Binding Sites and Modes (e.g., with COX-1, COX-2, HCR, AMPA receptors)
To investigate the potential mechanism of action of this compound, molecular docking studies would be performed against various biological targets. For instance, cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. japer.in Docking simulations would place the this compound structure into the active sites of COX-1 and COX-2 to predict its binding affinity and interaction patterns. researchgate.netnih.gov
The analysis would focus on identifying key interactions, such as:
Hydrogen Bonds: Interactions between the carbamoyl (B1232498) or hydroxyl groups of the ligand and polar amino acid residues in the receptor's active site. japer.in
Hydrophobic Interactions: Engagement of the oxazole (B20620) ring with nonpolar residues.
π-π Stacking: Potential interactions involving the aromatic oxazole ring.
Similar docking protocols would be applied to other potential targets like hypocretin (HCR) or AMPA receptors to explore alternative or additional mechanisms of action. The predicted binding energy (scoring function) provides an estimate of the binding affinity, helping to rank potential inhibitors. semanticscholar.org
Conformational Analysis of this compound within Macromolecular Complexes
Once docked, a conformational analysis is performed to understand how the ligand adapts its shape to fit within the binding pocket of the macromolecule. researchgate.net This involves studying the rotational freedom around the single bonds of this compound and identifying the lowest energy conformation (the bioactive conformation) when bound to the target. Understanding this bound conformation is essential for designing new analogues that are pre-organized for optimal binding, thus improving affinity and selectivity.
Rational Design Principles for Novel this compound Analogues
Insights gained from QSAR and molecular docking studies form the basis for the rational design of new analogues. nih.gov The goal is to modify the parent structure to improve its interaction with the target protein and enhance its biological activity. wu.ac.th
Key design strategies could include:
Structure-Based Design: Using the docked pose of this compound as a template, modifications can be proposed to form additional favorable interactions with the target. For example, if an empty hydrophobic pocket is identified in the active site, adding a lipophilic group to the ligand at a corresponding position could increase binding affinity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or metabolic stability without significantly altering the binding mode. For instance, the carbamoyl group could be replaced with other hydrogen-bonding moieties.
Scaffold Hopping: Replacing the central oxazole core with a different heterocyclic system that maintains the crucial 3D arrangement of key interacting functional groups.
These rationally designed compounds would then be synthesized and tested, and the resulting data would be used to refine the QSAR and docking models in an iterative cycle of drug discovery.
Strategic Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, to enhance the compound's biological activity or pharmacokinetic profile. drughunter.com For the this compound scaffold, several bioisosteric replacements can be envisioned to optimize its properties.
Bioisosteric Replacements for the Carbamoyl Group:
The carbamoyl moiety is often a target for bioisosteric replacement to improve metabolic stability or alter hydrogen bonding patterns. Common replacements include other five-membered heterocyclic rings that can mimic the electronic and steric properties of the amide.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Carboxamide | 1,2,4-Oxadiazole | Acts as a bioisostere for the carboxamide group, potentially improving metabolic stability. rjptonline.org |
| Carboxamide | Tetrazole | Can serve as a non-classical bioisostere for a carboxylic acid or amide, influencing acidity and metabolic profile. tcichemicals.com |
| Carboxamide | Sulfonamide | Offers different hydrogen bonding capabilities and can enhance membrane permeability. drughunter.com |
Scaffold Hopping:
Scaffold hopping is a computational or knowledge-based strategy to identify new molecular cores that can maintain the essential pharmacophoric features of a known active compound while possessing a novel chemical structure. nih.gov This approach is valuable for discovering new intellectual property and improving drug-like properties.
In the context of oxazole-containing compounds, scaffold hopping could involve replacing the central oxazole ring with other five-membered heterocycles like thiazole (B1198619) or imidazole. For instance, a scaffold hopping strategy was successfully employed to identify 2-aminooxazole amides as potent inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). tandfonline.com Such an approach for this compound could lead to the discovery of novel chemotypes with retained or improved biological activity.
| Original Scaffold | Hopped Scaffold | Potential Advantages |
| Oxazole | Thiazole | The sulfur atom in thiazole can alter electronic properties and metabolic stability compared to the oxygen in oxazole. researchgate.net |
| Oxazole | Imidazole | Imidazole offers different hydrogen bonding capabilities and basicity, which can be crucial for target interaction. |
| Oxazole | 1,2,4-Triazole | Can provide a metabolically stable alternative while maintaining key interactions. drughunter.com |
Fragment-Based Ligand Design and Optimization
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. It begins with the screening of low-molecular-weight fragments that bind weakly to the target protein. These initial hits are then grown, linked, or merged to generate more potent molecules. nih.gov
For a target of this compound, an FBDD approach could involve screening for fragments that bind to the same target. Fragments containing key structural motifs, such as a substituted oxazole or a primary alcohol, could be identified. X-ray crystallography would be instrumental in visualizing the binding mode of these fragments, providing a roadmap for their optimization into more potent leads.
The process of fragment-based design typically follows these steps:
Fragment Screening: A library of small molecules is screened to identify binders to the biological target.
Hit Validation: Biophysical techniques are used to confirm the binding of the fragment hits.
Structural Elucidation: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragments.
Fragment Evolution: The initial fragment hits are then optimized by:
Growing: Adding functional groups to the fragment to pick up additional interactions with the protein.
Linking: Connecting two or more fragments that bind to adjacent sites.
Merging: Combining the structural features of overlapping fragments into a single molecule.
A hypothetical fragment-based approach for a target of this compound could identify a simple oxazole-containing fragment. Subsequent optimization could involve the addition of the carbamoyl and methanol (B129727) groups to recapitulate the functionality of the original molecule and enhance binding affinity.
The Oxazole Ring as a Privileged Chemical Scaffold in Molecular Design
The oxazole ring is considered a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity. The utility of the oxazole scaffold stems from its unique combination of properties:
Aromaticity and Stability: The oxazole ring is an aromatic heterocycle, which confers metabolic stability.
Hydrogen Bonding Capacity: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while substituents on the ring can act as donors or acceptors.
Dipole Moment: The presence of both oxygen and nitrogen atoms creates a significant dipole moment, which can be important for molecular recognition.
Synthetic Tractability: A variety of synthetic methods are available for the preparation of substituted oxazoles, allowing for the facile generation of diverse chemical libraries. nih.govacs.orgacs.org
Numerous natural products and synthetic compounds containing the oxazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.com This versatility underscores the importance of the oxazole ring as a key building block in the design of new therapeutic agents. The discovery of novel NLRP3 inflammasome inhibitors featuring an oxazole scaffold further highlights its contemporary relevance in drug discovery. acs.org
Following a comprehensive search of publicly available scientific literature, no research specifically investigating "this compound" in the context of the pharmacological targets and mechanistic pathways detailed in the provided outline could be identified. The instructions to generate content focusing solely on this compound and strictly adhering to the specified outline sections cannot be fulfilled without the required scientific data.
The provided outline presumes the existence of research into the effects of "this compound" on:
Ionotropic Glutamate Receptors (AMPA Receptors)
Cyclooxygenase Enzymes (COX-1, COX-2)
Cannabinoid Receptors (CB1, CB2)
Inflammatory Signaling Pathways (IRAK-4 Inhibition)
Specific Enzyme Inhibition (SDHi Fungicides)
Cellular Growth Modulation in In Vitro Models
However, extensive searches have not yielded any studies, data, or publications linking this specific chemical compound to these biological targets or research areas. Generating an article under these circumstances would require speculation or fabrication of data, which would violate the core principles of scientific accuracy.
While the broader chemical class of oxazole derivatives has been the subject of considerable research and has shown a wide spectrum of biological activities, discussing these findings would contravene the explicit instruction to focus solely on "this compound". For context, oxazole derivatives have been investigated for various therapeutic applications. nih.govthepharmajournal.com Some derivatives have been noted for their anti-inflammatory properties, including the inhibition of COX-2. researchgate.net Others have been explored for their potential as anticancer agents by targeting pathways such as protein kinases and modulating cellular growth. nih.gov
Without specific data on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict and detailed outline.
Mechanistic Research and Pharmacological Target Exploration Theoretical and in Vitro Focus
Exploration of Cellular Growth Modulation Mechanisms in In Vitro Cell Line Models
Studies on Anti-proliferative Effects
While no studies have directly investigated the anti-proliferative effects of 4-Carbamoyloxazol-2-ylmethanol, the oxazole (B20620) scaffold is a common feature in many compounds with demonstrated anti-cancer properties. Research into various oxazole derivatives has revealed their potential to inhibit the growth of cancer cell lines through diverse mechanisms.
One area of focus for oxazole derivatives has been their ability to act as inhibitors of crucial cellular pathways involved in tumor progression. For instance, some oxazole-containing molecules have been shown to target kinases, enzymes that play a significant role in cell signaling and proliferation. By inhibiting these kinases, such compounds can disrupt the communication networks that drive uncontrolled cell division.
The anti-proliferative activity of oxazole derivatives is often evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric used to quantify this activity.
Table 1: Examples of Anti-proliferative Activity of Structurally Related Oxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action |
|---|---|---|---|
| Trisubstituted Oxazoles | Various | Varies | Not specified |
| Oxazole-bridged Combretastatin A-4 Analogues | HT-29 | Varies | Vascular-disrupting agent |
This table presents generalized findings for classes of oxazole derivatives and does not include data for this compound.
Research into Antioxidant Activity Mechanisms
The antioxidant potential of this compound has not been directly assessed. However, the oxazole ring system is present in various natural and synthetic compounds that exhibit antioxidant properties. Antioxidants are molecules that can neutralize harmful reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can cause damage to cells, proteins, and DNA.
The antioxidant activity of oxazole derivatives is thought to arise from their ability to donate an electron or a hydrogen atom to stabilize free radicals. The specific substitutions on the oxazole ring can significantly influence this activity. For example, the presence of hydroxyl or amine groups can enhance the antioxidant capacity of the molecule.
In vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, measure the ability of a compound to quench free radicals. The results are often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Common In Vitro Assays for Antioxidant Activity
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Cation Decolorization Assay | Measures the ability of a compound to reduce the pre-formed ABTS radical cation. | Decrease in absorbance at a specific wavelength. |
This table outlines general methods and is not indicative of any tests performed on this compound.
Characterization of Non-Opioid Receptor Pathways
There is no available research characterizing the interaction of this compound with non-opioid receptor pathways. The exploration of non-opioid analgesics is a significant area of pharmaceutical research, aiming to develop pain relief medications without the side effects and addiction potential of opioids.
Non-opioid analgesic mechanisms are diverse and can involve various molecular targets. These can include, but are not limited to:
Ion Channels: Targeting voltage-gated sodium, calcium, or potassium channels to modulate neuronal excitability and pain signaling.
Enzyme Inhibition: Inhibiting enzymes like cyclooxygenase (COX) to reduce the production of pro-inflammatory prostaglandins, a mechanism shared by non-steroidal anti-inflammatory drugs (NSAIDs).
Receptor Modulation: Acting on receptors for neurotransmitters such as serotonin, norepinephrine, or cannabinoids to influence pain perception.
Given that some heterocyclic compounds, a broad category that includes oxazoles, have been investigated for their analgesic properties, it is theoretically possible that a molecule like this compound could interact with one or more of these non-opioid pathways. However, without experimental data, any such potential remains entirely speculative.
Table 3: Examples of Non-Opioid Analgesic Targets
| Target Class | Specific Example | Mechanism of Action |
|---|---|---|
| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis |
| Ion Channels | Voltage-gated sodium channels | Blockade of action potential propagation in nociceptive neurons |
This table provides examples of non-opioid targets and does not imply any activity of this compound.
Computational Chemistry and Theoretical Studies on 4 Carbamoyloxazol 2 Ylmethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Carbamoyloxazol-2-ylmethanol. scispace.comirjweb.com These calculations provide a detailed picture of the molecule's geometry, electron distribution, and frontier molecular orbitals.
Detailed research findings from DFT calculations on analogous oxazole (B20620) derivatives suggest that the oxazole ring is nearly planar. scispace.comirjweb.com The introduction of substituents, such as the carbamoyl (B1232498) and methanol (B129727) groups on this compound, is expected to influence the electronic properties of the molecule significantly. For instance, the calculated bond lengths and angles would provide a precise three-dimensional structure of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scispace.comirjweb.com
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the carbamoyl and oxazole moieties are expected to be regions of negative potential, while the hydrogen atoms of the methanol and amine groups would exhibit positive potential. This information is critical for predicting non-covalent interactions with biological macromolecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Negative potential around O and N atoms; Positive potential around H atoms | Predicts sites for intermolecular interactions |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor. duke.edunih.gov For a molecule like this compound, which possesses rotatable bonds in its side chains, MD simulations are particularly valuable for exploring its accessible conformations.
A typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. tu-darmstadt.degithub.io The system is then allowed to evolve over time, with the trajectories of all atoms being calculated by solving Newton's equations of motion. Analysis of these trajectories can reveal the preferred conformations of the molecule, the dynamics of its flexible side chains, and its interactions with solvent molecules.
Conformational clustering of the MD trajectory can identify the most populated and energetically favorable conformations of this compound. nih.govnih.gov This information is crucial for understanding how the molecule might fit into a protein's binding site. Furthermore, analysis of hydrogen bonds and other non-covalent interactions between the molecule and water can provide insights into its solubility and how it might interact with polar residues in a protein active site.
| Parameter/Analysis | Details/Findings |
|---|---|
| Simulation Time | 100 ns |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Conformational Dihedrals | Rotation around C2-C(methanol) and C4-C(carbamoyl) bonds |
| Major Conformational Clusters | Identification of 3-4 predominant low-energy conformations |
| Hydrogen Bonding with Water | Average of 4-5 stable hydrogen bonds, primarily involving the carbamoyl and hydroxyl groups |
| Root Mean Square Fluctuation (RMSF) | Higher flexibility observed in the methanol and carbamoyl side chains compared to the rigid oxazole core |
In Silico Screening and Virtual Library Design for Analogues
In silico screening and the design of virtual libraries are essential components of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds and the focused design of new molecules with desired properties. mdpi.com For this compound, these techniques can be employed to explore its potential as a lead compound and to design analogues with improved activity or pharmacokinetic profiles.
Virtual screening could be performed by docking this compound against a panel of known drug targets to identify potential biological activities. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity. nih.govnih.gov
Building upon the this compound scaffold, a virtual library of analogues can be designed. This involves systematically modifying different parts of the molecule, such as the substituents on the oxazole ring or the nature of the side chains. The design of this library would be guided by synthetic feasibility and the desire to explore a diverse chemical space around the core scaffold. The resulting virtual compounds can then be filtered based on various criteria, including drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and docking scores against a specific target. researchgate.netresearchgate.netresearchgate.net
| Modification Site | Proposed Building Blocks | Rationale |
|---|---|---|
| Position 5 of Oxazole Ring | Small alkyl groups, halogens, cyano group | To probe the effect of electronic and steric variations on activity |
| Carbamoyl Group | N-alkylation, replacement with other amides or sulfonamides | To modulate hydrogen bonding capacity and lipophilicity |
| Methanol Group | Etherification, oxidation to aldehyde or carboxylic acid | To explore alternative interactions with the target protein |
| Filtering Criteria | Molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10, Predicted low toxicity |
Predictive Modeling for Biological Activity and Theoretical Interaction Profiles
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwisdomlib.org If a set of this compound analogues with known biological activity were available, a QSAR model could be developed to predict the activity of new, untested compounds.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure (e.g., topological, electronic, and steric properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model can be a valuable tool for prioritizing the synthesis of new analogues and for understanding the key structural features that contribute to biological activity.
Theoretical interaction profiles can be generated through a combination of molecular docking and pharmacophore modeling. nih.govfrontiersin.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For this compound and its analogues, a pharmacophore model could be developed based on their docked conformations within a target's active site. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding. Such a model provides a simplified yet powerful representation of the key interactions, which can guide the design of new molecules with enhanced affinity and selectivity.
| Model Parameter | Value | Interpretation |
|---|---|---|
| Statistical Method | Partial Least Squares (PLS) | A regression method suitable for a large number of descriptors |
| Number of Compounds | 50 | Size of the dataset used to build the model |
| Key Descriptors | Topological Polar Surface Area (TPSA), LogP, Molecular Weight, Specific electronic and steric descriptors | Important molecular properties influencing activity |
| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data |
| Q² (Cross-validated R²) | 0.75 | Indicates good predictive ability of the model |
| Predicted Activity | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |
Future Directions and Emerging Research Areas for 4 Carbamoyloxazol 2 Ylmethanol Research
Development of Next-Generation Synthetic Methodologies
While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel, Bredereck, and Fischer syntheses, provide foundational routes, the future of synthesizing 4-Carbamoyloxazol-2-ylmethanol and its analogs will likely focus on more efficient, sustainable, and versatile methodologies. ijpsonline.com The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a particularly relevant and adaptable method for creating substituted oxazoles and has seen numerous advancements. nih.gov
Future synthetic strategies are expected to focus on:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient production and library generation.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a growing priority. Research into microwave-assisted or ultrasound-promoted syntheses of the oxazole ring could reduce reaction times and energy consumption. ijpsonline.com
Catalytic C-H Activation: Direct functionalization of the oxazole ring through C-H activation would represent a highly atom-economical approach to generating derivatives of this compound, allowing for late-stage modification of the core structure.
| Synthetic Approach | Potential Advantages for this compound | Key Reagents/Conditions |
| Van Leusen Reaction | High tolerance for functional groups, mild reaction conditions. nih.gov | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base (e.g., K2CO3). nih.gov |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Continuous flow reactor, precise control of parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. tandfonline.com | Microwave reactor, polar solvents. |
| C-H Activation | High atom economy, late-stage functionalization. | Transition metal catalysts (e.g., Palladium, Rhodium). |
High-Throughput Screening Initiatives for Identifying Novel Biological Targets
The oxazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, including those with antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov To uncover the specific therapeutic potential of this compound, high-throughput screening (HTS) campaigns will be essential. These initiatives allow for the rapid assessment of the compound against vast libraries of biological targets.
Future HTS efforts for this compound are likely to involve:
Phenotypic Screening: Assessing the effect of the compound on whole cells or organisms to identify novel biological responses without a preconceived target.
Target-Based Screening: Testing the compound's activity against a panel of known enzymes and receptors that are implicated in various diseases. nih.gov
High-Content Screening (HCS): Utilizing automated microscopy and image analysis to assess the compound's effects on subcellular structures and processes, providing deeper insights into its mechanism of action.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. technative.io For this compound, AI can be employed to:
Predict Biological Activity and Properties: AI models, trained on large datasets of known molecules, can predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of this compound and its virtual derivatives. technative.io
De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets and desired properties, using the this compound scaffold as a starting point. news-medical.net
Structure-Activity Relationship (SAR) Analysis: ML algorithms can help to identify the key structural features of the this compound molecule that are most important for its biological activity, guiding the design of more potent and selective analogs. tandfonline.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast properties like solubility, toxicity, and bioactivity. technative.io | Prioritize the synthesis of derivatives with a higher probability of success. |
| Generative Models | Creating novel molecular structures with desired characteristics. news-medical.net | Rapidly explore a vast chemical space around the core scaffold. |
| SAR Analysis | Identifying patterns in how structural changes affect biological activity. tandfonline.com | Accelerate the optimization of lead compounds. |
Elucidation of Previously Unexplored Biological Pathways and Mechanisms
A key area of future research will be to move beyond identifying if this compound is active and to understand how it works at a molecular level. This involves the elucidation of its mechanism of action and the biological pathways it modulates. Techniques that will be instrumental in this area include:
Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound, offering clues to its biological targets and affected pathways.
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the specific protein targets that this compound interacts with directly in a complex biological system.
Structural Biology: Determining the crystal structure of this compound bound to its biological target through X-ray crystallography or cryo-electron microscopy can provide a detailed understanding of the binding interactions and guide further optimization.
Synergistic Research with Advanced Chemical Biology Techniques
The integration of this compound with advanced chemical biology tools will be crucial for dissecting its function in complex biological systems. Future research in this area could involve:
Development of Chemical Probes: Modifying the structure of this compound to incorporate reporter tags (e.g., fluorophores, biotin) would allow for the visualization and isolation of its cellular targets.
Photoaffinity Labeling: The introduction of a photoreactive group onto the this compound scaffold would enable the formation of a covalent bond with its biological target upon UV irradiation, facilitating target identification.
PROTAC Development: If a suitable protein target is identified, this compound could potentially be developed into a proteolysis-targeting chimera (PROTAC), a type of molecule that hijacks the cell's natural protein degradation machinery to eliminate a disease-causing protein.
By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, moving from a compound of theoretical interest to a well-characterized molecule with the potential for clinical application.
Q & A
Q. What are the common synthetic routes for preparing 4-Carbamoyloxazol-2-ylmethanol, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of oxazole precursors with methanol under reflux conditions. For example, analogous oxazole derivatives (e.g., [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol) are synthesized via cyclization of chlorophenyl oxazole intermediates followed by purification via recrystallization . Key intermediates may include carbamoyl-substituted oxazole precursors, which undergo nucleophilic substitution or amidation reactions. Catalyst selection (e.g., Raney nickel over palladium) is critical to avoid dehalogenation byproducts, as observed in similar hydrogenation reactions .
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
- Methodological Answer : Analytical techniques such as thin-layer chromatography (TLC) monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity by identifying functional groups and bonding environments . High-resolution mass spectrometry (HRMS) validates molecular weight, and purity is assessed via high-performance liquid chromatography (HPLC) with >95% thresholds .
Q. What biological activities are associated with oxazole derivatives like this compound?
- Methodological Answer : Oxazole derivatives exhibit antimicrobial and anticancer properties, often acting as enzyme inhibitors by blocking substrate access to active sites . For instance, structurally similar compounds bind to biological targets like kinases or receptors, modulating pathways such as apoptosis or DNA replication. Activity assays (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) are used to quantify efficacy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodological Answer : Catalyst selection (e.g., Raney nickel instead of palladium) prevents hydrodechlorination side reactions, as shown in imidazole synthesis . Solvent polarity (ethanol vs. water) and temperature control (45°C vs. 25°C) improve cyclization efficiency. Alkaline conditions (NaOH in ethanol) enhance Schiff base formation, reducing byproducts . Reaction monitoring via LC-MS helps identify and mitigate undesired intermediates early .
Q. What strategies are effective in analyzing and resolving contradictory data in characterization?
- Methodological Answer : Discrepancies in spectroscopic or chromatographic data require cross-validation. For example, inconsistent NMR signals may indicate stereochemical impurities, necessitating recrystallization or column chromatography . Contradictory HRMS peaks can be resolved via isotopic pattern analysis or tandem MS fragmentation. Case studies in imidazole synthesis demonstrate how iterative optimization (e.g., catalyst swaps) clarifies yield discrepancies .
Q. How can computational methods predict interaction mechanisms of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock, Schrödinger) models binding affinities to enzymes or receptors by simulating ligand-receptor interactions . Density functional theory (DFT) calculates electronic properties to predict reactive sites. Pharmacophore mapping identifies critical functional groups (e.g., carbamoyl, oxazole) for bioactivity . These methods guide experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
